molecular formula C20H13ClF4N2O2 B11255449 1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11255449
M. Wt: 424.8 g/mol
InChI Key: FUAPPXLXOUXIRO-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would include the preparation of the necessary aryl halides and organoboron compounds, followed by the coupling reaction under controlled conditions to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • **1-[(3-CHLOROPHENYL)METHYL]-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and chlorine atoms, along with the pyridine ring, makes it particularly interesting for various applications .

Properties

Molecular Formula

C20H13ClF4N2O2

Molecular Weight

424.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H13ClF4N2O2/c21-14-3-1-2-12(8-14)10-27-11-13(4-7-18(27)28)19(29)26-15-5-6-17(22)16(9-15)20(23,24)25/h1-9,11H,10H2,(H,26,29)

InChI Key

FUAPPXLXOUXIRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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